molecular formula C13H13ClO5S B4933869 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate

Cat. No. B4933869
M. Wt: 316.76 g/mol
InChI Key: GIFZZQXBVYDZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-sulfonic acid chloropropyl ester, is a chemical compound that belongs to the coumarin family. It is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate is not fully understood. However, it has been proposed that it acts as a chelating agent for metal ions, which leads to the formation of a complex that exhibits fluorescence. It has also been suggested that it can generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. It has also been found to have antioxidant and anti-inflammatory effects, which can potentially be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate in lab experiments is its ability to detect metal ions with high sensitivity and selectivity. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations is its potential toxicity, especially when used as a photosensitizer for cancer treatment. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate. One direction is to further investigate its potential as a photosensitizer for cancer treatment, especially in combination with other therapies. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, more research is needed to understand its mechanism of action and to optimize its use in various applications.
Conclusion
In conclusion, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It has been used as a fluorescent probe for metal ions, a photosensitizer for cancer treatment, and has exhibited antimicrobial, antioxidant, and anti-inflammatory properties. While it has several advantages, such as high sensitivity and selectivity, it also has limitations, such as potential toxicity and a lack of understanding of its mechanism of action. There are several future directions for research on this compound, which can potentially lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate involves the reaction between coumarin-7-sulfonyl chloride and chloropropyl methyl ether in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield of the product is around 70-80%. This method has been described in detail in a research article by Zhang et al. (2014).

Scientific Research Applications

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper (II) and iron (III) in biological samples. It has also been used as a photosensitizer for the treatment of cancer. Additionally, it has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties.

properties

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO5S/c1-3-4-8-5-13(15)18-11-7-12(19-20(2,16)17)10(14)6-9(8)11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFZZQXBVYDZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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